molecular formula C20H29NO4 B4615283 ethyl 1-(methoxyacetyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-(methoxyacetyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No.: B4615283
M. Wt: 347.4 g/mol
InChI Key: PMNCBOYISHXNIQ-UHFFFAOYSA-N
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Description

Ethyl 1-(methoxyacetyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H29NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.20965841 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiles and Biological Matrices

Research has focused on characterizing psychoactive arylcyclohexylamines, closely related to the structure of interest, through various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These studies aim to understand their properties and develop methods for their detection in biological matrices like blood, urine, and vitreous humor, highlighting their relevance in forensic and clinical toxicology De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.

Copolymerization and Material Science

In material science, novel trisubstituted ethylenes and their copolymerization with styrene have been synthesized to explore their applications in creating new polymer materials. These studies contribute to the development of advanced materials with potential applications in various industries, including coatings and plastics Kharas et al., 2018.

Biological Investigation and DNA Binding Studies

There's significant interest in synthesizing and characterizing compounds for biological investigations, including their antibacterial and antioxidant activities, as well as their interactions with DNA. Such research contributes to the development of new therapeutic agents and enhances our understanding of molecular interactions at the cellular level Mohanraj & Ponnuswamy, 2018.

Enhanced Lipase-Catalyzed Reactions

Studies have also explored the enhancement of lipase-catalyzed reactions, such as the N-acylation of amines, which is crucial for synthesizing enantiopure amines—a key component in pharmaceuticals. Understanding these processes can lead to more efficient and sustainable chemical synthesis methods Cammenberg, Hult, & Park, 2006.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of carboxamides showcases the potential for rapid and efficient chemical transformations, offering a valuable tool for accelerating the production of chemical compounds with various applications, from materials to pharmaceuticals Milosevic et al., 2015.

Properties

IUPAC Name

ethyl 1-(2-methoxyacetyl)-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-3-25-19(23)20(11-7-10-17-8-5-4-6-9-17)12-14-21(15-13-20)18(22)16-24-2/h4-6,8-9H,3,7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCBOYISHXNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)COC)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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